molecular formula C46H66N12O11S2 B10848045 d[Orn4,Lys8]VP

d[Orn4,Lys8]VP

Cat. No.: B10848045
M. Wt: 1027.2 g/mol
InChI Key: MYTIGVSAVZNLKG-QJCLFNHPSA-N
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Description

d[Orn4,Lys8]VP is a synthetic analogue of arginine vasopressin (AVP), a neurohypophyseal hormone that regulates physiological functions such as blood pressure, fluid balance, and stress responses via G protein-coupled receptors (V1a, V1b, V2, and oxytocin receptors). This peptide is engineered through strategic substitutions at positions 4 and 8 of the native AVP structure. At position 4, the glutamine residue is replaced with ornithine (Orn), a diamino acid that enhances receptor interaction stability. At position 8, arginine is substituted with lysine (Lys), a modification that reduces antidiuretic activity while optimizing selectivity for specific vasopressin receptor subtypes .

This compound was developed alongside other analogues (e.g., d[Cha4,Lys8]VP, d[Leu4,Lys8]VP) as part of efforts to create selective agonists for the V1b receptor, which is critical in mediating stress responses and adrenocorticotropic hormone (ACTH) release .

Properties

Molecular Formula

C46H66N12O11S2

Molecular Weight

1027.2 g/mol

IUPAC Name

(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-aminopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C46H66N12O11S2/c47-18-5-4-10-30(40(63)51-25-38(50)61)54-45(68)36-12-7-20-58(36)46(69)35-26-71-70-21-17-39(62)52-32(23-28-13-15-29(59)16-14-28)42(65)55-33(22-27-8-2-1-3-9-27)43(66)53-31(11-6-19-48)41(64)56-34(24-37(49)60)44(67)57-35/h1-3,8-9,13-16,30-36,59H,4-7,10-12,17-26,47-48H2,(H2,49,60)(H2,50,61)(H,51,63)(H,52,62)(H,53,66)(H,54,68)(H,55,65)(H,56,64)(H,57,67)/t30-,31-,32-,33-,34-,35-,36-/m0/s1

InChI Key

MYTIGVSAVZNLKG-QJCLFNHPSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCCN)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCCN)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCCN)C(=O)NCC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D[Orn4,Lys8]VP involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and reproducibility. The purification of the synthesized peptide is typically achieved using high-performance liquid chromatography (HPLC), and the final product is lyophilized to obtain a stable powder form .

Chemical Reactions Analysis

Types of Reactions

D[Orn4,Lys8]VP can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

D[Orn4,Lys8]VP has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Employed in research on vasopressin receptors and their roles in physiological processes.

    Medicine: Investigated for its potential therapeutic applications in stress-related disorders and social behavior modulation.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

D[Orn4,Lys8]VP exerts its effects by selectively binding to the vasopressin V1b receptor. This receptor is a G-protein-coupled receptor (GPCR) that activates intracellular signaling pathways upon ligand binding. The binding of this compound to the V1b receptor leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of calcium ions from intracellular stores and activate protein kinase C (PKC), resulting in various cellular responses .

Comparison with Similar Compounds

Key Observations:

Position 4 Substitution :

  • Orn vs. Leu/Cha : Ornithine at position 4 introduces a shorter side chain compared to cyclohexylalanine (Cha) or leucine (Leu). Cha’s bulky hydrophobic group enhances human V1b selectivity by fitting into the receptor’s hydrophobic pocket, whereas Orn’s linear structure may reduce binding efficiency .
  • Leu4 : Leu substitution balances hydrophobicity and steric effects, enabling cross-species (rat/human) V1b selectivity in d[Leu4,Lys8]VP .

Position 8 Substitution: Lys8: Replacing arginine with lysine eliminates the guanidinium group, reducing V2 receptor binding (linked to antidiuretic effects) and improving V1b selectivity . Dab8: Diaminobutyric acid (Dab) further minimizes V2 interaction, making d[Cha4,Dab8]VP a potent rat-specific agonist .

Pharmacological Activity

Binding Affinities (Ki Values):

Compound Rat V1b Human V1b V1a/V2 Selectivity
This compound N/A N/A Insufficient data
d[Leu4,Lys8]VP 0.16 nM 0.52 nM >100-fold selectivity
d[Cha4,Lys8]VP 1.2 nM 1.2 nM >500-fold selectivity

Functional Activity:

  • d[Leu4,Lys8]VP : Full agonist at rat V1b receptors, inducing ACTH release with EC₅₀ = 0.3 nM. Weak antidiuretic (V2) and vasopressor (V1a) effects (EC₅₀ > 100 nM) .
  • This compound: No published data on in vivo efficacy or functional assays.

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